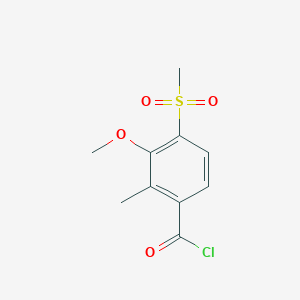
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a methanesulfonyl group, a methoxy group, and a methyl group attached to a benzene ring, along with a benzoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using methanesulfonic acid and thionyl chloride or phosgene. The process is typically carried out in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from reduction reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride involves its reactivity as an electrophile. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of amides, esters, and other derivatives. The methanesulfonyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler compound with similar reactivity, used in the synthesis of methanesulfonates and other derivatives.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, used in similar substitution reactions.
Benzoyl Chloride: Lacks the methanesulfonyl and methoxy groups but shares the benzoyl chloride functionality.
Uniqueness
4-(Methanesulfonyl)-3-methoxy-2-methylbenzoyl chloride is unique due to the combination of functional groups present on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
149231-13-0 |
|---|---|
Molecular Formula |
C10H11ClO4S |
Molecular Weight |
262.71 g/mol |
IUPAC Name |
3-methoxy-2-methyl-4-methylsulfonylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO4S/c1-6-7(10(11)12)4-5-8(9(6)15-2)16(3,13)14/h4-5H,1-3H3 |
InChI Key |
VIOJMBFIGZFMKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)(=O)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5H-[1]Benzopyrano[2,3-b]pyridin-7-yl)-2-bromopropan-1-one](/img/structure/B12548735.png)
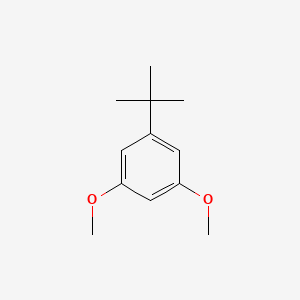
![Cyclohexanamine, N-[(3-methoxy-2-methylphenyl)methylene]-](/img/structure/B12548751.png)
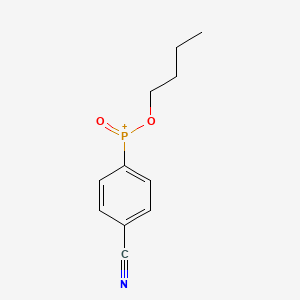
![Quinoline, 4-[(4-methylphenyl)thio]-2,8-bis(trifluoromethyl)-](/img/structure/B12548773.png)
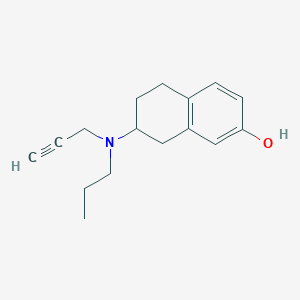
![N-[(Naphthalen-1-yl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B12548785.png)
![(2S)-2-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B12548789.png)
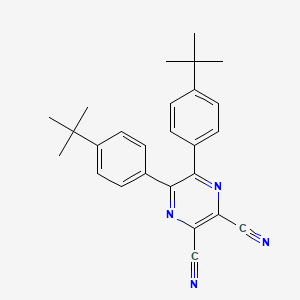
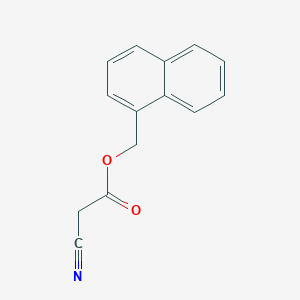

![[2-(Propane-1-sulfonyl)ethenyl]benzene](/img/structure/B12548803.png)
